4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde
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Overview
Description
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a pyrazole ring substituted with a chloro group and a methylbenzaldehyde moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 4-chloro-1H-pyrazole with 2-methylbenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzoic acid.
Reduction: 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the benzaldehyde moiety.
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzoic acid: Oxidized form of the compound.
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzyl alcohol: Reduced form of the compound.
Uniqueness
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is unique due to the presence of both a chloro-substituted pyrazole ring and a methylbenzaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDCXXRIVARRJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247173-31-4 |
Source
|
Record name | 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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